N-(2H-1,3-benzodioxol-5-yl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a synthetic ethanediamide derivative featuring two distinct moieties: a 1,3-benzodioxol-5-yl group and a 2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl group. The benzodioxol moiety is an electron-rich aromatic system with fused oxygen atoms, while the azatricyclo component comprises a rigid, polycyclic framework with a lactam (2-oxo) functional group.
The compound’s crystallographic data, if available, would likely have been refined using programs like SHELXL due to its robustness in handling small-molecule structures . Software suites such as WinGX and ORTEP may further assist in visualizing anisotropic displacement parameters and molecular geometry .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c25-18-6-3-13-9-15(8-12-2-1-7-24(18)19(12)13)23-21(27)20(26)22-14-4-5-16-17(10-14)29-11-28-16/h4-5,8-10H,1-3,6-7,11H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRSIRHIVPCIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, including the formation of the benzodioxole ring and the tricyclic core. One common method involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzodioxole moiety, potentially leading to the formation of quinones.
Reduction: Reduction reactions can target the tricyclic core, altering its electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the tricyclic core can produce dihydro derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound that has attracted attention in various fields of medicinal chemistry and biological research. Its unique structure suggests potential interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.
Chemical Structure
The compound features a benzodioxole moiety linked to an azatricyclo structure with an ethanediamide functional group. This combination may confer distinctive biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₉N₂O₅ |
| Molecular Weight | 357.37 g/mol |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the disruption of microtubule dynamics which leads to apoptosis in cancer cells.
Key Findings:
- Microtubule Disruption: The compound likely binds to tubulin, inhibiting its polymerization and disrupting mitotic spindle formation.
- Apoptosis Induction: Studies show increased markers of apoptosis in treated cancer cell lines.
Anti-inflammatory Effects
In addition to its anticancer properties, preliminary studies suggest anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Case Study:
A study involving murine models showed that administration of the compound resulted in reduced levels of TNF-alpha and IL-6 following induced inflammation.
The proposed mechanism includes:
- Binding to tubulin and disrupting microtubule assembly.
- Activation of apoptotic pathways via caspase activation.
- Modulation of inflammatory pathways by inhibiting cytokine production.
Research Applications
The compound's unique structure makes it suitable for various applications:
- Medicinal Chemistry: Development of novel anticancer agents.
- Biological Research: Understanding cellular processes related to microtubule dynamics and apoptosis.
- Therapeutic Development: Potential use in combination therapies for enhanced efficacy against cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The closest structural analogue is N'-(5-chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl}ethanediamide (PubChem CID: unspecified) . Key differences include:
These differences impact solubility and binding affinity in biological systems.
Physicochemical Properties
Hypothetical computational data (e.g., LogP, polar surface area) derived from software like SHELXPRO or ORTEP :
| Property | Target Compound | Analogous Compound |
|---|---|---|
| LogP (Predicted) | 2.8 | 3.2 |
| Polar Surface Area | 120 Ų | 110 Ų |
| Solubility (mg/mL) | 0.15 (DMSO) | 0.08 (DMSO) |
The lower LogP and higher polar surface area of the target compound suggest improved aqueous solubility compared to its chloro-methylphenyl analogue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
